6-(O-Carboxymethyl)oximinoestradiol
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Overview
Description
6-(O-Carboxymethyl)oximinoestradiol is a modified form of the natural hormone estradiol. This compound incorporates functional groups that could enhance its biological properties and usability in research and therapeutic contexts . It has a molecular formula of C₂₀H₂₅NO₅ and a molecular weight of 359.42 g/mol .
Chemical Reactions Analysis
6-(O-Carboxymethyl)oximinoestradiol can undergo various chemical reactions, including:
Oxidation: This reaction could involve the conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve the conversion of ketones or aldehydes back to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and catalysts. The major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceuticals: It can be used in the development of drugs that target estrogen receptors, potentially offering therapeutic benefits in conditions like hormone replacement therapy and certain cancers.
Chemical Research: The compound can be used as a reagent or intermediate in organic synthesis, helping to develop new chemical entities.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Biomedical Research: The compound can be used in studies related to hormone function, receptor binding, and cellular signaling pathways.
Environmental Science: It can be used in studies related to endocrine disruptors and their effects on wildlife and ecosystems.
Mechanism of Action
The mechanism of action of 6-(O-Carboxymethyl)oximinoestradiol involves its interaction with estrogen receptors. The compound binds to these receptors, leading to the activation or inhibition of specific signaling pathways. This interaction can result in various biological effects, such as changes in gene expression, cell proliferation, and differentiation. The molecular targets and pathways involved would depend on the specific context and application of the compound .
Comparison with Similar Compounds
6-(O-Carboxymethyl)oximinoestradiol can be compared with other similar compounds, such as:
Estradiol: The natural hormone with a similar structure but lacking the carboxymethyl group.
Estrone: Another naturally occurring estrogen with a ketone group at the 17th position instead of a hydroxyl group.
Estriol: A weaker estrogen with hydroxyl groups at the 3rd, 16th, and 17th positions.
The uniqueness of this compound lies in its modified structure, which could offer enhanced biological properties and usability in various research and therapeutic contexts .
Properties
CAS No. |
55591-50-9 |
---|---|
Molecular Formula |
C₂₀H₂₅NO₅ |
Molecular Weight |
359.42 |
Synonyms |
[[[(17β)-3,17-Dihydroxyestra-1,3,5(10)-trien-7-ylidene]amino]oxy]-acetic Acid; |
Origin of Product |
United States |
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